2,5-Bis(1-phenylethyl)-p-xylene

Catalog No.
S13145244
CAS No.
84255-47-0
M.F
C24H26
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(1-phenylethyl)-p-xylene

CAS Number

84255-47-0

Product Name

2,5-Bis(1-phenylethyl)-p-xylene

IUPAC Name

1,4-dimethyl-2,5-bis(1-phenylethyl)benzene

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C24H26/c1-17-15-24(20(4)22-13-9-6-10-14-22)18(2)16-23(17)19(3)21-11-7-5-8-12-21/h5-16,19-20H,1-4H3

InChI Key

GWMNFJKPPXCNRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C)C(C)C3=CC=CC=C3

2,5-Bis(1-phenylethyl)-p-xylene is an organic compound characterized by its unique structure, which consists of a p-xylene backbone with two 1-phenylethyl substituents at the 2 and 5 positions. Its molecular formula is C24H26C_{24}H_{26} and it has a molecular weight of 314.5 g/mol. The compound's IUPAC name is 1,4-dimethyl-2,5-bis(1-phenylethyl)benzene, and it is identified by the CAS number 84255-47-0. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced hydrocarbon products.
  • Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various electrophiles under suitable conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with palladium for reduction.

Research into the biological activity of 2,5-bis(1-phenylethyl)-p-xylene indicates that it may interact with various biological molecules. The compound's mechanism of action involves potential interactions with enzymes and receptors, where it may function as either an inhibitor or an activator of specific biochemical pathways. Further studies are necessary to elucidate its full biological profile and therapeutic potential.

The synthesis of 2,5-bis(1-phenylethyl)-p-xylene typically involves the alkylation of p-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial methods may optimize these conditions to enhance yield and purity.

General Reaction Scheme

text
p-Xylene + 1-Phenylethyl Chloride → 2,5-Bis(1-phenylethyl)-p-xylene

2,5-Bis(1-phenylethyl)-p-xylene has diverse applications across several domains:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
  • Biology: The compound is studied for its potential biological activities and interactions with biological systems.
  • Medicine: It is investigated for possible therapeutic properties and as a precursor for drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 2,5-bis(1-phenylethyl)-p-xylene with biological targets are ongoing. These studies aim to identify specific molecular targets and pathways influenced by this compound. Understanding these interactions is crucial for assessing its potential therapeutic applications and mechanisms of action.

2,5-Bis(1-phenylethyl)-p-xylene can be compared to several structurally similar compounds:

Compound NameStructural DifferencesUnique Features
2,5-Bis(1-phenylethyl)-m-xyleneDifferent position of substituentsPotentially different reactivity
2,5-Bis(1-phenylethyl)-o-xyleneDifferent position of substituentsMay exhibit different biological activity
2,5-Bis(1-phenylethyl)-toluenePresence of a methyl group insteadVariations in chemical properties

The uniqueness of 2,5-bis(1-phenylethyl)-p-xylene lies in its specific substitution pattern on the p-xylene backbone, which influences its chemical reactivity and potential applications compared to other similar compounds .

XLogP3

7.2

Exact Mass

314.203450829 g/mol

Monoisotopic Mass

314.203450829 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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